molecular formula C9H19O2Si B14748132 Dibutoxymethylsilane

Dibutoxymethylsilane

Cat. No.: B14748132
M. Wt: 187.33 g/mol
InChI Key: GYBCAPONYDFXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutoxymethylsilane, more accurately identified as dibutoxy(dimethyl)silane (CAS: N/A; formula: C₁₀H₂₄O₂Si; molecular weight: 204.38 g/mol), is an organosilicon compound featuring two butoxy (-OCH₂CH₂CH₂CH₃) groups and two methyl (-CH₃) groups bonded to a central silicon atom . This alkoxysilane is characterized by its moderate reactivity, making it a versatile intermediate in silicone chemistry. It is typically utilized as a crosslinking agent or surface modifier in coatings, adhesives, and sealants due to its ability to hydrolyze slowly in the presence of moisture, forming silanol intermediates that condense into stable siloxane networks .

Properties

Molecular Formula

C9H19O2Si

Molecular Weight

187.33 g/mol

InChI

InChI=1S/C9H19O2Si/c1-3-5-7-10-9(12)11-8-6-4-2/h9H,3-8H2,1-2H3

InChI Key

GYBCAPONYDFXRB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(OCCCC)[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutoxymethylsilane can be synthesized through the reaction of methyltrichlorosilane with butanol in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor. The process involves the reaction of methyltrichlorosilane with butanol in the presence of a catalyst. The reaction mixture is then subjected to distillation to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: Dibutoxymethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: this compound can be reduced to form silanes.

    Substitution: The butoxy groups can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acids are commonly used.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various alkoxy-substituted silanes.

Scientific Research Applications

Dibutoxymethylsilane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: this compound is used in the development of drug delivery systems.

    Industry: It is used in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of dibutoxymethylsilane involves its ability to form strong bonds with other molecules. The silicon atom in the compound can form stable bonds with oxygen, carbon, and hydrogen atoms, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Research Findings and Trends

  • Hydrophobicity : Dibutoxy(dimethyl)silane’s long alkyl chains enhance hydrophobicity in coatings compared to shorter-chain analogs like diethoxydimethylsilane .
  • Synthesis Efficiency : DCDMS remains the most cost-effective precursor for silicone polymers, though its hazardous nature drives research into safer alkoxysilane alternatives .
  • Thermal Stability : Hexamethyldisiloxane’s stability under high temperatures makes it ideal for industrial applications, whereas alkoxysilanes degrade at elevated temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.